
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline moiety fused with a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the construction of the quinoline and thiadiazole rings followed by their fusion. Common synthetic routes include:
Quinoline Synthesis: Classical methods such as the Gould–Jacob, Friedländer, and Skraup syntheses are often employed to construct the quinoline moiety.
Thiadiazole Synthesis: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiadiazole compounds .
科学研究应用
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as 7-chloro-8-methylquinoline and its analogues.
Thiadiazole Derivatives: Compounds like 1,2,4-thiadiazole-5-amine and its substituted derivatives.
Uniqueness
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combined quinoline-thiadiazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .
属性
CAS 编号 |
1179360-91-8 |
|---|---|
分子式 |
C12H9ClN4S |
分子量 |
276.75 g/mol |
IUPAC 名称 |
3-(7-chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9ClN4S/c1-6-8(13)4-2-7-3-5-9(15-10(6)7)11-16-12(14)18-17-11/h2-5H,1H3,(H2,14,16,17) |
InChI 键 |
HMLCTKHNYJTIRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N=C(C=C2)C3=NSC(=N3)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


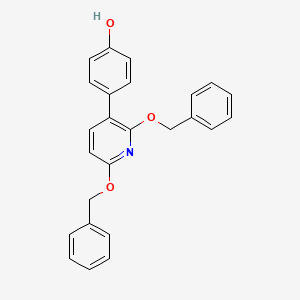
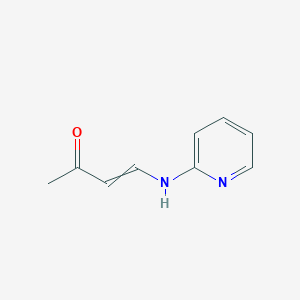

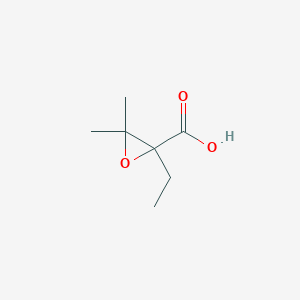




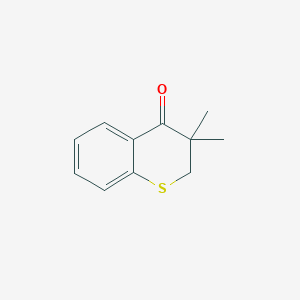

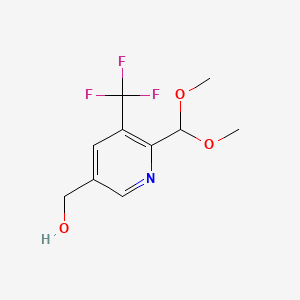
![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)

